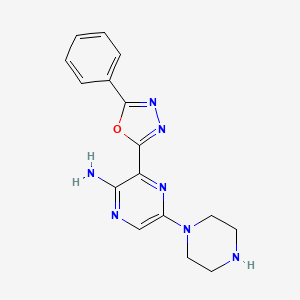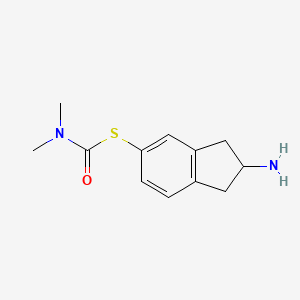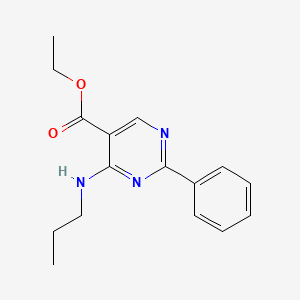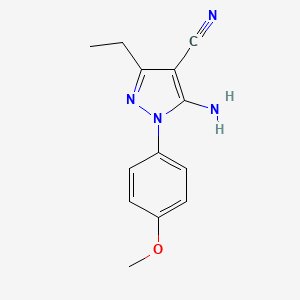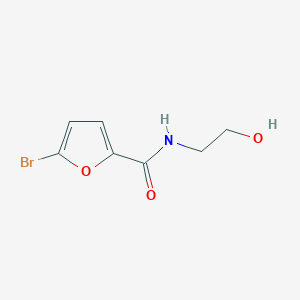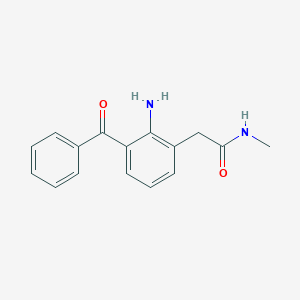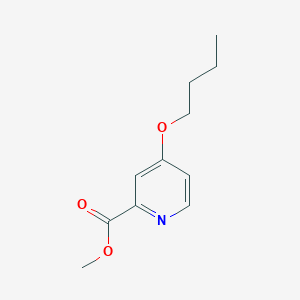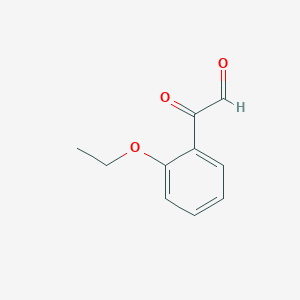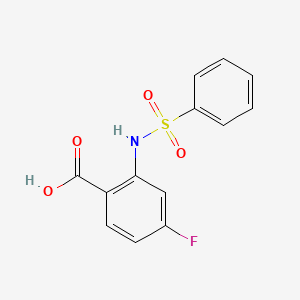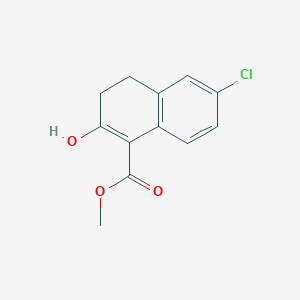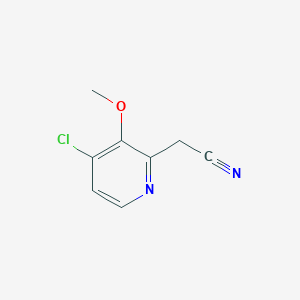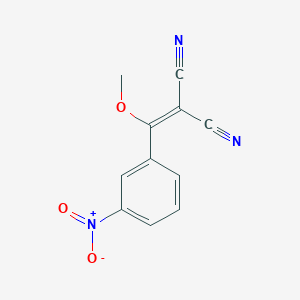![molecular formula C13H11ClFN3O B8274288 6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B8274288.png)
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide
Overview
Description
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloropyridazine ring and a carboxylic acid amide group attached to a fluorophenyl ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridazine-3-carboxylic acid and 2-(3-fluorophenyl)ethylamine.
Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Coupling Reaction: The activated carboxylic acid reacts with 2-(3-fluorophenyl)ethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-(3-Fluorophenyl)ethylamine: Another precursor used in the synthesis.
6-Chloropyridine-3-carboxylic acid: A related compound with similar structural features.
Uniqueness
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is unique due to the combination of the chloropyridazine ring and the fluorophenyl ethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H11ClFN3O |
|---|---|
Molecular Weight |
279.70 g/mol |
IUPAC Name |
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H11ClFN3O/c14-12-5-4-11(17-18-12)13(19)16-7-6-9-2-1-3-10(15)8-9/h1-5,8H,6-7H2,(H,16,19) |
InChI Key |
RAEIHVXPNQZPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Allyl-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8274211.png)
